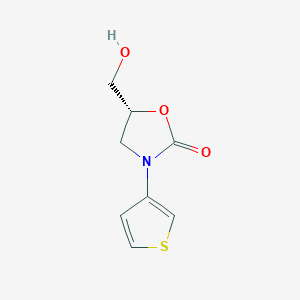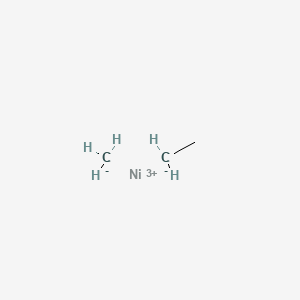![molecular formula C22H20O4 B12561189 [4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid CAS No. 185223-83-0](/img/structure/B12561189.png)
[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid is a complex organic compound with significant scientific interest due to its unique structure and potential applications. This compound is characterized by the presence of phenyl and hydroxyphenyl groups, which contribute to its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and increase yield. The choice of solvents, catalysts, and purification methods are crucial to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, [4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound has been studied for its potential antioxidant properties. It can induce the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a role in cellular defense mechanisms .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of polymers and other advanced materials. Its chemical stability and reactivity make it suitable for various applications, including coatings and adhesives.
作用機序
The mechanism of action of [4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid involves its interaction with molecular targets such as Nrf2. By inducing Nrf2 expression, it enhances the activity of phase II and antioxidant enzymes, providing cellular protection against oxidative stress . This pathway is crucial for its potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-Hydroxyphenylacetic acid: Known for its antioxidant properties and involvement in metabolic pathways.
4-Hydroxyphenylpyruvic acid: An intermediate in the metabolism of phenylalanine, with roles in various biochemical processes.
Uniqueness
[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid stands out due to its unique combination of phenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
185223-83-0 |
|---|---|
分子式 |
C22H20O4 |
分子量 |
348.4 g/mol |
IUPAC名 |
2-[4-[1-(4-hydroxyphenyl)-2-phenylethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H20O4/c23-19-10-6-17(7-11-19)21(14-16-4-2-1-3-5-16)18-8-12-20(13-9-18)26-15-22(24)25/h1-13,21,23H,14-15H2,(H,24,25) |
InChIキー |
SHUIZYHSZOCXQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)
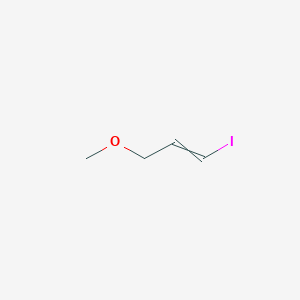
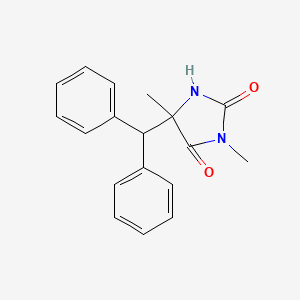
![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)

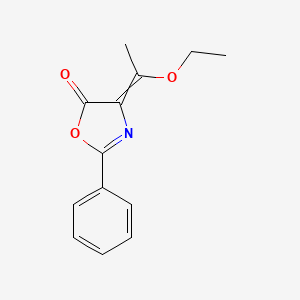
![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
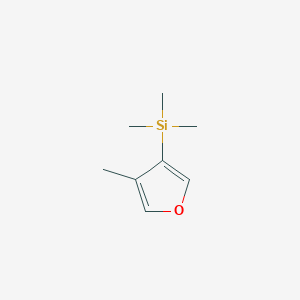
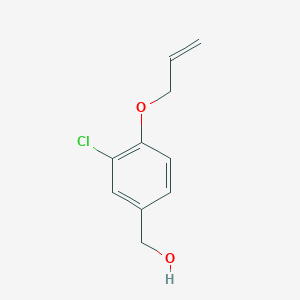
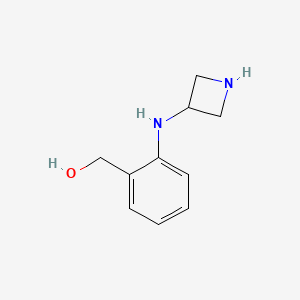
![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)
